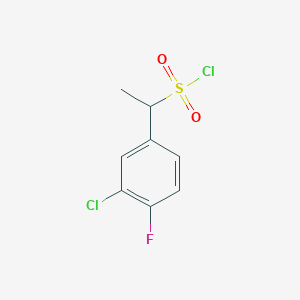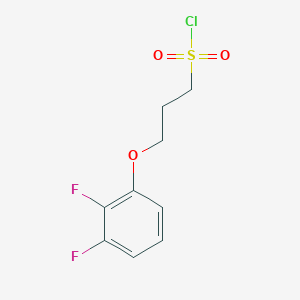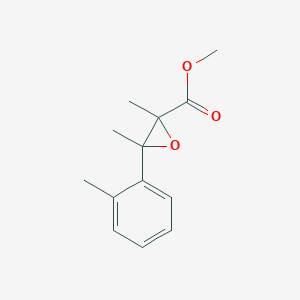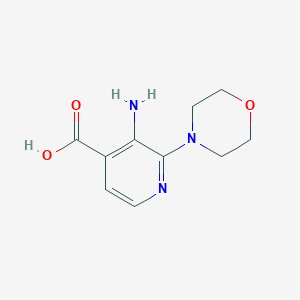
rac-(2R,3S)-2-ethenyloxan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-2-ethenyloxan-3-amine is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxane ring structure with an ethenyl group and an amine group attached to it. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-ethenyloxan-3-amine can be achieved through several methods. One common approach involves the reaction of an appropriate oxirane with an amine under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the oxane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired product from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3S)-2-ethenyloxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives. Substitution reactions can result in various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,3S)-2-ethenyloxan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which rac-(2R,3S)-2-ethenyloxan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane
- rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3S)-2-ethenyloxan-3-amine is unique due to its specific oxane ring structure with an ethenyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity or interaction profiles, which can be advantageous in specific research or industrial contexts.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2S,3R)-2-ethenyloxan-3-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2/t6-,7+/m1/s1 |
Clave InChI |
PNTQMYFDQAIZFP-RQJHMYQMSA-N |
SMILES isomérico |
C=C[C@H]1[C@@H](CCCO1)N |
SMILES canónico |
C=CC1C(CCCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)


